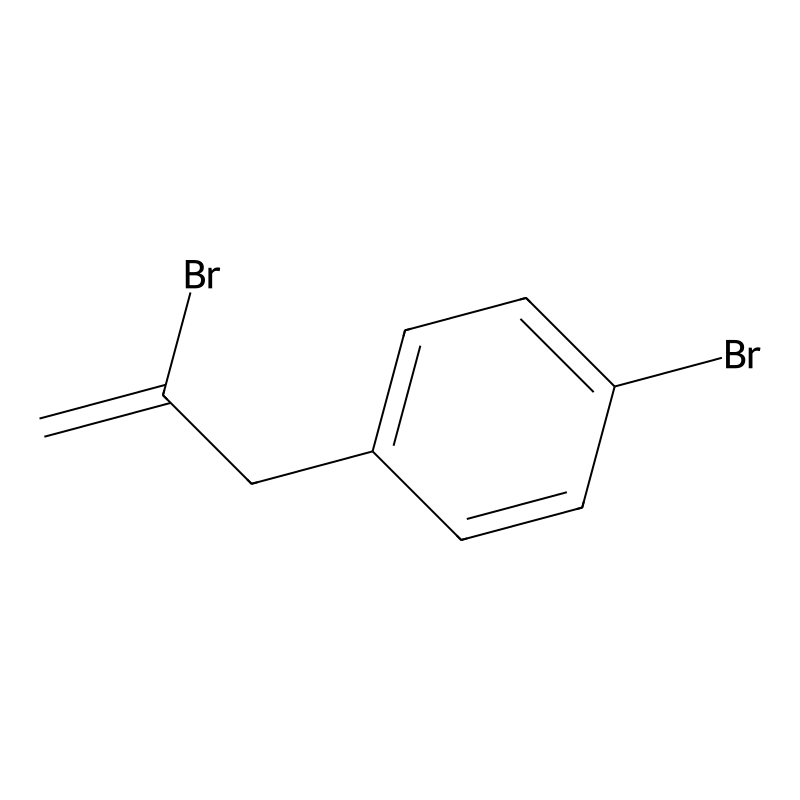2-Bromo-3-(4-bromophenyl)-1-propene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
While resources like ChemicalBook: and ChemSpider: provide basic details like chemical structure, formula, and CAS number, they lack specific information on research applications.
Potential Research Areas:
Based on the presence of bromine atoms and its unsaturated structure, 2-BBP might hold potential in research areas like:
- Organic synthesis: As a building block for the synthesis of more complex molecules with desired properties, potentially in pharmaceutical or material science research.
- Medicinal chemistry: The bromine atoms and the unsaturated bond could contribute to potential biological activity, warranting further investigation. However, this is purely speculative and requires substantial research to confirm.
2-Bromo-3-(4-bromophenyl)-1-propene is an organic compound characterized by its molecular formula and a structure that includes two bromine atoms attached to a phenyl ring and a propene chain. This compound is notable for its unique arrangement of bromine substituents, which significantly influences its chemical behavior and reactivity. The presence of these halogen atoms enhances the compound's electrophilic properties, making it a valuable intermediate in various chemical syntheses and applications in organic chemistry.
There is no known specific mechanism of action associated with 2-Bromo-3-(4-bromophenyl)-1-propene in biological systems.
- Bromine: The presence of bromine atoms raises concerns about potential toxicity and irritation. Organic bromides can be harmful upon inhalation, ingestion, or skin contact [].
- Unknown compound: Since the compound is not well-studied, it's best to exercise caution when handling it. Standard laboratory safety practices for handling unknown organic compounds should be followed.
- Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
- Oxidation Reactions: The compound can be oxidized to form epoxides or other oxidized derivatives.
- Reduction Reactions: Reduction of either the double bond or the bromine atoms can yield different products, including alkanes or alcohols.
These reactions are particularly relevant in the context of organic synthesis, where this compound serves as a precursor for more complex molecules.
The biological activity of 2-Bromo-3-(4-bromophenyl)-1-propene has been studied primarily in relation to its role as a halogenated organic compound. Such compounds are often investigated for their potential effects on biological pathways and mechanisms. While specific biological activities of this compound may not be extensively documented, halogenated compounds are known to interact with various biological systems, potentially influencing enzyme activity and cellular signaling pathways .
The synthesis of 2-Bromo-3-(4-bromophenyl)-1-propene typically involves the bromination of 3-(4-bromophenyl)-1-propene. This process can be achieved through:
- Bromination Reaction: Utilizing bromine or other brominating agents under controlled conditions. The reaction is generally conducted in an inert solvent, such as dichloromethane or chloroform, at low temperatures to ensure selective bromination.
- Industrial Production: On an industrial scale, continuous flow processes may be employed to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
2-Bromo-3-(4-bromophenyl)-1-propene finds applications across various fields:
- In Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
- In Biology: It can be utilized in studies related to biological pathways involving halogenated compounds.
- In Industry: The compound is used in producing specialty chemicals and materials, including polymers and resins.
Research on the interactions of 2-Bromo-3-(4-bromophenyl)-1-propene primarily focuses on its reactivity in organic synthesis. It is often involved in reactions such as the Suzuki–Miyaura cross-coupling reaction, where it acts as a coupling partner with boronic acids in the presence of palladium catalysts. These interactions are crucial for forming new carbon–carbon bonds, contributing to the development of complex organic structures .
Several compounds are structurally similar to 2-Bromo-3-(4-bromophenyl)-1-propene, including:
- 2-Bromo-3-(4-chlorophenyl)-1-propene
- 2-Bromo-3-(4-fluorophenyl)-1-propene
- 2-Bromo-3-(4-iodophenyl)-1-propene
Comparison
Compared to these analogs, 2-Bromo-3-(4-bromophenyl)-1-propene is unique due to:
- The presence of two bromine atoms, which enhances its electrophilic character.
- Its reactivity profile differs from those containing chlorine or fluorine substituents due to the larger atomic size and different electronegativity of bromine compared to chlorine and fluorine.
This uniqueness allows for distinct reactivity patterns and applications in synthetic chemistry.








